![molecular formula C7H8N2O3 B1405726 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1429309-44-3](/img/structure/B1405726.png)
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the furo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to selectively inhibit certain kinases .
Pharmacokinetics
Similar compounds have been optimized for pharmacokinetic properties through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to altered cell cycle progression. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting CDK2 and disrupting cell cycle progression . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with other proteins involved in cell signaling, further modulating cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of CDK2 and prolonged effects on cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets . The compound’s influence on metabolic flux and metabolite levels has been observed, indicating its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize within the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Introduction to 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
This compound (CAS No. 1429309-44-3) is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores its applications across various scientific domains, including medicinal chemistry, synthetic methodologies, and potential pharmaceutical uses.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties:
- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or other proteins crucial for cancer cell proliferation.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Due to its functional groups and structural features, it can be utilized in the synthesis of more complex heterocycles and biologically active compounds.
- Reactions : Common reactions involving this compound include nucleophilic substitutions and cycloadditions, which are essential for creating diverse chemical entities.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant antiproliferative effects on human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | HeLa | 15 | Apoptosis induction |
Derivative B | MCF-7 | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Thiazolopyrimidine Derivatives: These compounds are heterocyclic analogs with a different heteroatom in the ring, exhibiting a broad spectrum of pharmacological activities.
Uniqueness
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an antiviral agent, particularly against HIV-1, sets it apart from other similar compounds .
Biological Activity
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- CAS Number : 1429309-44-3
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of methyl 4-oxotetrahydrofuran-3-carboxylate with urea under acidic conditions. This method has been optimized for yield and purity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of furo[3,4-d]pyrimidines exhibit notable antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various pathogenic bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
The anticancer properties of pyrimidine derivatives have been extensively studied. In vitro assays indicated that certain derivatives possess significant cytotoxic effects against multiple cancer cell lines:
- Compounds derived from similar structures have demonstrated IC₅₀ values as low as 15.3 µM against breast cancer cell lines (MCF-7) .
Anti-inflammatory and Antioxidant Activities
Research indicates that compounds in this class may also exhibit anti-inflammatory and antioxidant activities. For example:
- Certain derivatives have shown enhanced total antioxidant capacity (TAC) and reduced IC₅₀ values in DPPH radical scavenging assays .
Case Studies
Study | Compound | Activity | IC₅₀ (µM) | Reference |
---|---|---|---|---|
1 | 3g | Antimicrobial (E. coli) | 0.21 | |
2 | 10 | Anticancer (MCF-7) | 15.3 | |
3 | 44 | Antioxidant | 18.33 |
The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific biological targets:
Properties
IUPAC Name |
7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWGDXZMQEQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183251 | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-44-3 | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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